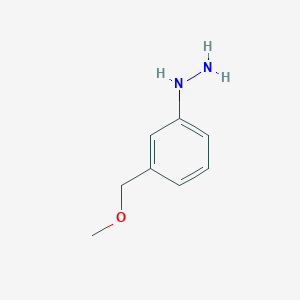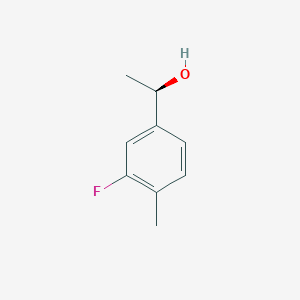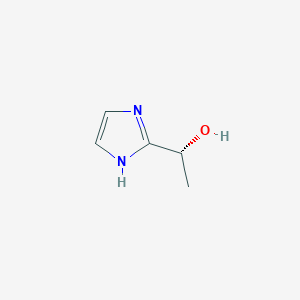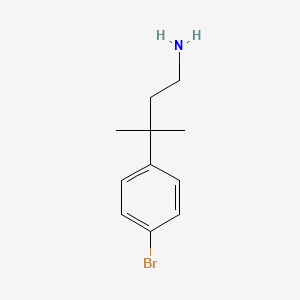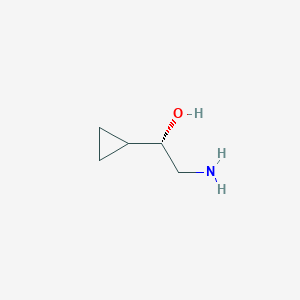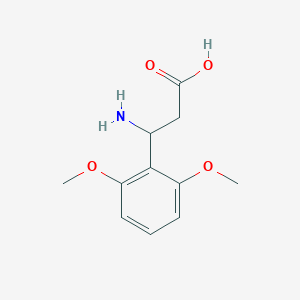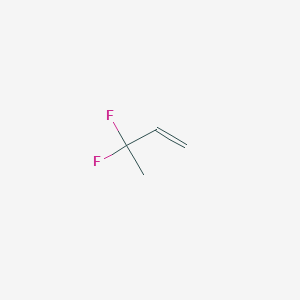
3,3-Difluoro-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluorobut-1-ene is an organic compound with the molecular formula C4H6F2 It is a fluorinated derivative of butene, characterized by the presence of two fluorine atoms attached to the third carbon of the butene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3-Difluorobut-1-ene can be synthesized through several methods. One common approach involves the fluorination of butene derivatives. For instance, 2-alkyl-1,3-dithiane derivatives can be reacted with bromine trifluoride (BrF3) to form the corresponding difluoromethyl alkanes . This reaction proceeds well with primary alkyl halides, although the yield may be lower with secondary alkyl halides.
Industrial Production Methods
Industrial production of 3,3-difluorobut-1-ene typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The specific conditions, such as temperature, pressure, and choice of fluorinating agents, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluorobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding difluorobutane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated alcohols, while reduction can produce difluorobutane.
Wissenschaftliche Forschungsanwendungen
3,3-Difluorobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3,3-difluorobut-1-ene exerts its effects involves interactions at the molecular level. The presence of fluorine atoms can influence the compound’s reactivity and stability. Fluorine’s high electronegativity can affect the electron distribution within the molecule, making it more reactive in certain conditions. The specific molecular targets and pathways depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluorobut-1-ene: Another fluorinated butene derivative with fluorine atoms on the first carbon.
1,1-Difluoroethene: A simpler fluorinated alkene with two fluorine atoms on the first carbon of ethene.
Uniqueness
3,3-Difluorobut-1-ene is unique due to the position of the fluorine atoms on the third carbon. This positioning can lead to different reactivity and properties compared to other fluorinated butenes. The specific placement of fluorine atoms can influence the compound’s chemical behavior, making it suitable for particular applications that other similar compounds may not be able to achieve.
Eigenschaften
Molekularformel |
C4H6F2 |
|---|---|
Molekulargewicht |
92.09 g/mol |
IUPAC-Name |
3,3-difluorobut-1-ene |
InChI |
InChI=1S/C4H6F2/c1-3-4(2,5)6/h3H,1H2,2H3 |
InChI-Schlüssel |
DBHFDRQTJRIKGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



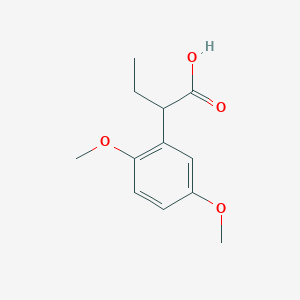
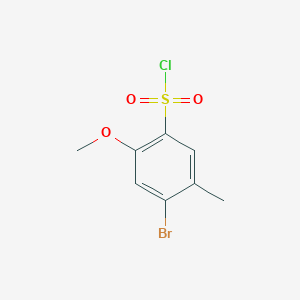


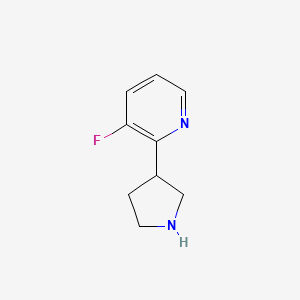
![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
